((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine
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Overview
Description
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine is a complex organic compound that features a biphenyl core substituted with a chloro group and a sulfonyl group attached to a valine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine typically involves multiple steps. One common approach is to start with 4-chlorobiphenyl, which undergoes sulfonation to introduce the sulfonyl group. This intermediate is then reacted with valine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as ferric chloride .
Industrial Production Methods
Industrial production of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine may involve large-scale sulfonation and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield a corresponding amine derivative of the compound .
Scientific Research Applications
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: A simpler biphenyl derivative with a single chloro substituent.
ABT-737: A biphenyl compound with a complex substitution pattern, known for its anticancer properties.
Uniqueness
((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine is unique due to the presence of both a sulfonyl group and a valine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18ClNO4S |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
(2S)-2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H18ClNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1 |
InChI Key |
PTONAIKVYGVBIS-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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